3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and an imidazole moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated imidazole derivative.
Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets. The presence of the imidazole and thiophene rings may also make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The fluorine atoms may enhance its metabolic stability, while the imidazole and thiophene rings could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, the imidazole ring can interact with metal ions or enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. The fluorine atoms can enhance binding affinity through hydrophobic interactions and influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
3,4-Difluoro-N-(2-(4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide distinguishes it from its analogs. Thiophene rings can confer different electronic properties and binding affinities compared to furan or pyridine rings, potentially leading to unique biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-difluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-4-3-10(8-12(11)18)16(22)19-6-5-15-20-9-13(21-15)14-2-1-7-23-14/h1-4,7-9H,5-6H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAUEFQIDJTJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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